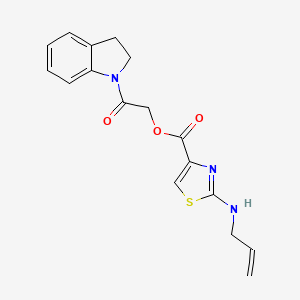
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole: is a synthetic organic compound with the molecular formula C16H14F4N2O and a molecular weight of 326.29 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a trifluorobutynyl group attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of reagents such as n-BuLi (n-butyllithium) and triisopropyl borate . The mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it may be used as a probe to study the interactions of fluorinated compounds with biological systems .
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as fluorinated polymers and advanced coatings .
Mechanism of Action
The mechanism of action of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole involves its interaction with molecular targets such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include signal transduction and metabolic processes , depending on the context of its use .
Comparison with Similar Compounds
- 3-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,4-trifluorobut-1-yn-1-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both fluorine and trifluorobutynyl groups in 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability . These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H14F4N2O |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
3-fluoro-1-(oxan-2-yl)-5-(4,4,4-trifluorobut-1-ynyl)indazole |
InChI |
InChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2 |
InChI Key |
ASVPJJHIXZTJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
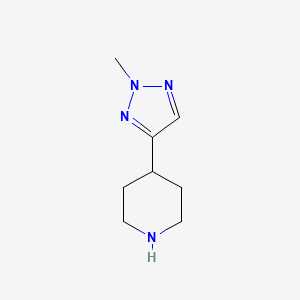
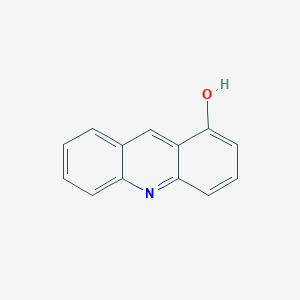
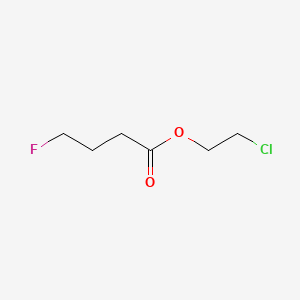

![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)

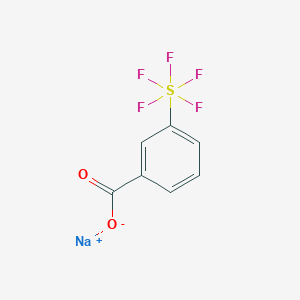
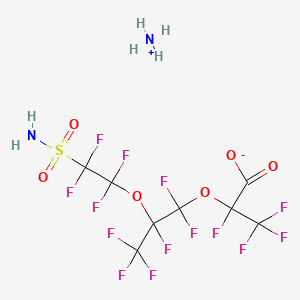

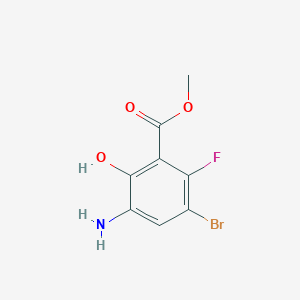
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

